Methyl 2-((2-(dimethylamino)ethyl)(5,7-dimethylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride
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Description
Methyl 2-((2-(dimethylamino)ethyl)(5,7-dimethylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride is a useful research compound. Its molecular formula is C22H26ClN3O3S and its molecular weight is 447.98. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Systems
Methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate, a related compound, was used for the preparation of various heterocyclic systems such as 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, thiazolo[3,2-a]pyrimidin-5-ones, and others. These compounds were synthesized from acetoacetic esters and served as reagents in the preparation of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones (Selič, Grdadolnik, & Stanovnik, 1997).
Efficient Peptide Coupling
Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate reagent (BOP) was utilized as a coupling reagent for conjugated carboxylic acid with methyl ester amino acids hydrochloride. This method showed high efficiency, with chemical yields up to 90%, and was applied in the synthesis of Fa-Met, an important enzymatic substrate (Brunel, Salmi, & Letourneux, 2005).
Biotransformation Studies
The biotransformation of 2-ethylhexyl 4-(N,N-dimethylamino)benzoate (EDP), a compound structurally similar to the specified chemical, was studied. This research identified metabolites through in vitro metabolism in rat liver microsomes and elucidated phase I and phase II metabolism processes (León et al., 2009).
Generation of Diverse Compound Libraries
3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a ketonic Mannich base derivative, was used as a starting material to generate a diverse library of compounds. This included dithiocarbamates, thioethers, and various substituted NH-azoles, showcasing the compound's versatility in synthesizing structurally diverse compounds (Roman, 2013).
Synthesis of Substituted Heterocyclic Systems
Methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate, a compound similar in structure, was used as a versatile synthon for the preparation of polysubstituted heterocyclic systems like pyrroles, pyrimidines, pyridazines, pyrazoles, and isoxazoles, demonstrating its importance in the synthesis of polyfunctional systems (Pizzioli, Ornik, Svete, & Stanovnik, 1998).
Properties
IUPAC Name |
methyl 2-[2-(dimethylamino)ethyl-(5,7-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S.ClH/c1-14-12-15(2)19-18(13-14)23-22(29-19)25(11-10-24(3)4)20(26)16-8-6-7-9-17(16)21(27)28-5;/h6-9,12-13H,10-11H2,1-5H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDMLNAJORWIGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N(CCN(C)C)C(=O)C3=CC=CC=C3C(=O)OC)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.